2-Amino-2-(3-chlorophenyl)ethanol
Overview
Description
2-Amino-2-(3-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(3-chlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-nitro-2-(3-chlorophenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to prevent over-reduction.
Another method involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chloro-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(3-chlorophenyl)acetaldehyde or 2-(3-chlorophenyl)acetone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but lacks the chlorine atom.
2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with the chlorine atom in a different position.
2-Amino-2-(3-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Amino-2-(3-chlorophenyl)ethanol is unique due to the presence of the chlorine atom at the meta position, which can influence its reactivity and interactions with biological targets. This structural feature can lead to different chemical and biological properties compared to its analogs.
Biological Activity
2-Amino-2-(3-chlorophenyl)ethanol, commonly referred to as (R)- or (S)-2-amino-2-(3-chlorophenyl)ethanol depending on its stereochemistry, is an organic compound with significant biological activity. Its unique structure, characterized by an amino group, a hydroxyl group, and a chlorophenyl moiety, allows it to interact with various biological pathways and molecular targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, interaction mechanisms, and relevant case studies.
- Molecular Formula : C₈H₁₀ClNO
- Chirality : Exists in two enantiomeric forms: (R) and (S)
- Functional Groups : Amino group (-NH₂), Hydroxyl group (-OH), Chlorophenyl group
The presence of these functional groups enables the compound to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that (R)-2-amino-2-(3-chlorophenyl)ethanol interacts with various receptors and enzymes, influencing several physiological processes. The amino group enhances hydrogen bonding capabilities, while the chlorophenyl moiety facilitates interactions with hydrophobic regions of proteins.
Key Interaction Studies:
- Receptor Binding : Studies have shown that this compound can bind to neurotransmitter systems, particularly serotonin receptors, potentially influencing mood and cognitive functions.
- Enzyme Modulation : The compound's ability to modulate enzyme activity has been linked to its structural characteristics, making it a candidate for drug development in neuropharmacology and anti-inflammatory therapies.
Pharmacological Applications
The biological activity of this compound suggests several pharmacological applications:
- Neuropharmacology : Potential use in treating psychiatric disorders due to its interaction with neurotransmitter systems.
- Antimicrobial Activity : Some studies suggest its potential as an antibacterial agent against strains like Escherichia coli by inhibiting biofilm formation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Study 1: Neuropharmacological Effects
A study investigated the effects of (S)-2-amino-2-(3-chlorophenyl)ethanol on serotonin receptors. Results indicated that this compound could enhance serotonin signaling, suggesting potential applications in treating depression and anxiety disorders.
Study 2: Antibacterial Properties
Research focused on the antibacterial properties of compounds structurally similar to this compound demonstrated significant inhibition of biofilm formation in uropathogenic E. coli strains. The study utilized hemagglutination assays to confirm reduced pili formation, which is crucial for bacterial adhesion and biofilm stability .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(S)-2-amino-1-(4-chlorophenyl)ethanol | Para-substituted phenyl ring | Different receptor selectivity |
3-Chloroaniline | Aniline derivative with chlorine substitution | Lacks hydroxyl group affecting solubility |
2-Amino-1-butanol | Simpler amino alcohol | Different chain length affects biological activity |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHAXFWWGYXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-63-3 | |
Record name | β-Amino-3-chlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179811-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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